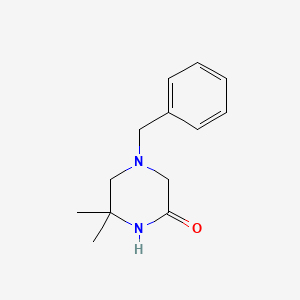

4-Benzyl-6,6-dimethyl-2-piperazinone

Description

Properties

IUPAC Name |

4-benzyl-6,6-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-13(2)10-15(9-12(16)14-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEDHNXDKGBIAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(=O)N1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Benzyl-6,6-dimethyl-2-piperazinone Scaffolds

The following technical guide details the chemical identity, synthesis, and application of 4-Benzyl-6,6-dimethyl-2-piperazinone and its derivatives.

Executive Summary

The 4-Benzyl-6,6-dimethyl-2-piperazinone scaffold represents a privileged structure in medicinal chemistry, primarily utilized as a conformationally constrained peptidomimetic.[1] The incorporation of the gem-dimethyl group at the C6 position (adjacent to the amide nitrogen) introduces the Thorpe-Ingold effect , restricting conformational flexibility and enhancing metabolic stability against amidases.[1]

This guide addresses a critical ambiguity in the field: the confusion between the commercially ubiquitous 3,3-dimethyl isomer and the structurally distinct 6,6-dimethyl isomer, which is often the target for specific Mdm2/p53 inhibitor designs and GPCR ligands.[1]

Chemical Identity & CAS Registry[2][3][4][5][6]

Researchers must distinguish between the two primary regioisomers. While the 3,3-dimethyl variant is a common catalog item, the 6,6-dimethyl variant (requested) is often synthesized de novo from specific diamines.[1]

Target Compound & Isomers[1]

| Chemical Name | Structure Description | CAS Number | Availability |

| 4-Benzyl-3,3-dimethyl-2-piperazinone | Gem-dimethyl adjacent to Carbonyl (C3).[1] | 29906-46-5 | High (Commercial) |

| 6,6-Dimethyl-2-piperazinone | Core scaffold (No Benzyl).[1] Gem-dimethyl adjacent to Amide N (C6).[1] | 78551-34-5 | Medium (Building Block) |

| 4-Benzyl-6,6-dimethyl-2-piperazinone | Gem-dimethyl adjacent to Amide N (C6); Benzyl on Amine N (C4).[1] | N/A (De Novo) | Low (Synthesize via Core) |

Critical Note: If your target requires the steric bulk near the amide nitrogen (to mimic a specific amino acid turn), you must use the 6,6-dimethyl scaffold.[1] The 29906-46-5 (3,3-dimethyl) isomer is chemically distinct and will display different structure-activity relationships (SAR).

Synthetic Methodology (The "Make" Protocol)[1]

Since 4-Benzyl-6,6-dimethyl-2-piperazinone is not a standard commodity chemical, it is synthesized via the cyclization of 2-methylpropane-1,2-diamine derivatives.[1]

Retrosynthetic Analysis

The most robust route involves the "Core-First" approach:[1]

-

Cyclization: Reaction of 1,2-diamino-2-methylpropane with a chloroacetate equivalent.[1]

-

Protection/Alkylation: Benzylation of the secondary amine (N4).[1]

Detailed Protocol: Synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone[1]

Step 1: Synthesis of the Core (6,6-Dimethyl-2-piperazinone)

-

Reagents: 2-Methylpropane-1,2-diamine (CAS 811-93-8), Ethyl chloroacetate, Ethanol, Sodium Ethoxide.[1]

-

Mechanism: Nucleophilic attack of the primary amine on the ester, followed by intramolecular displacement of the chloride.[1]

-

Dissolution: Dissolve 2-methylpropane-1,2-diamine (10 mmol) in absolute ethanol (50 mL) under

atmosphere. -

Addition: Dropwise add Ethyl chloroacetate (10 mmol) at 0°C.

-

Cyclization: Add Sodium Ethoxide (2.0 eq) and reflux for 16 hours. The gem-dimethyl group facilitates cyclization via the Thorpe-Ingold effect.[1]

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine, and dry over

. -

Yield: Expect ~60-75% of the solid lactam (CAS 78551-34-5).[1]

Step 2: N4-Benzylation

-

Reagents: 6,6-Dimethyl-2-piperazinone (from Step 1), Benzyl Bromide,

, Acetonitrile (

-

Suspension: Suspend the core lactam (5 mmol) and

(1.5 eq) in dry -

Alkylation: Add Benzyl Bromide (1.05 eq) dropwise at room temperature.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (MeOH/DCM 1:9).

-

Purification: Filter inorganic salts. Concentrate filtrate.[1] Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation: The product is 4-Benzyl-6,6-dimethyl-2-piperazinone .

Synthesis Workflow Diagram

Figure 1: Synthetic route for the generation of the 6,6-dimethyl substituted scaffold starting from commercially available diamines.

Structural Activity Relationship (SAR) & Applications

The 6,6-dimethyl-2-piperazinone core is chemically distinct from the 3,3-isomer due to the steric environment it creates around the amide bond.[1]

The Gem-Dimethyl Effect in Drug Design

The introduction of the dimethyl group at C6 (Alpha to the amide nitrogen) serves two primary functions:

-

Conformational Lock: It forces the piperazinone ring into a specific twist-boat or chair conformation, often mimicking the

-turn of peptides (e.g., in p53/Mdm2 inhibitors).[1] -

Metabolic Stability: It sterically hinders proteolytic enzymes (amidases) from attacking the lactam bond, extending the half-life (

) of the drug candidate.[1]

Biological Targets

-

Mdm2/p53 Inhibitors: Derivatives of this scaffold act as "Nutlin-like" inhibitors, filling the hydrophobic pocket of Mdm2 (specifically the Trp23 pocket) to prevent p53 binding.[1]

-

GPCR Ligands: Used as a linker in bivalent ligands for dopamine or serotonin receptors, where the rigid geometry ensures correct spacing between pharmacophores.[1]

Analytical Characterization (Self-Validation)

To ensure you have synthesized the 6,6-dimethyl isomer and not the 3,3-isomer, verify using

| Feature | 6,6-Dimethyl Isomer (Target) | 3,3-Dimethyl Isomer (Commercial) |

| Methyl Shift | ||

| Amide Proton (NH) | Deshielded (Due to steric bulk) | Normal Amide range |

| C5 Protons | Appears as singlet (isolated) | Coupled to N4-H (if unbenzylated) |

References

-

PubChem. 4-benzyl-3,3-dimethylpiperazin-2-one (CAS 29906-46-5).[1] National Library of Medicine.[1] [Link][1]

-

Magriotis, P. A. (2020).[1] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[1] RSC Advances.[1] [Link]

Sources

Molecular weight and formula of 4-Benzyl-6,6-dimethyl-2-piperazinone

The following is an in-depth technical monograph on 4-Benzyl-6,6-dimethyl-2-piperazinone , designed for researchers and drug development professionals.

Functional Scaffold for Peptidomimetic and Kinase Inhibitor Design

Executive Summary & Chemical Identity

4-Benzyl-6,6-dimethyl-2-piperazinone represents a privileged structural motif in medicinal chemistry, serving as a conformationally constrained scaffold. Unlike the flexible piperazine ring, the 2-piperazinone (lactam) core introduces planarity and hydrogen-bond accepting capability, while the gem-dimethyl substitution at the C6 position locks the conformation, reducing the entropic penalty upon binding to biological targets. This molecule is frequently utilized as a core intermediate in the synthesis of MSH agonists, protease inhibitors, and GPCR ligands.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-benzyl-6,6-dimethylpiperazin-2-one |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.30 g/mol |

| CAS Registry Number | Not widely indexed in public databases; Analogous to 6-methyl derivative (CAS 1523530-47-3) |

| Physical State | Viscous oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| pKa (Predicted) | Basic N4: ~7.5–8.0 (Lowered by inductive effect of amide) |

| LogP (Predicted) | ~1.8–2.2 |

Synthetic Architecture & Methodology

The synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone relies on exploiting steric differentiation between two amine centers. This protocol is designed to be self-validating , meaning the steric bulk of the gem-dimethyl group directs the regioselectivity, minimizing the need for complex protecting group strategies.

Retrosynthetic Logic

The most efficient route disconnects the lactam ring at the N1-C2 and N4-C3 bonds. This suggests a convergent synthesis involving a 1,2-diamine backbone and a two-carbon acyl equivalent (e.g., chloroacetyl chloride).

Figure 1: Retrosynthetic analysis leveraging steric control for regioselective assembly.

Detailed Experimental Protocol

Phase 1: Regioselective Reductive Amination

Objective: Mono-benzylation of the unhindered primary amine. Causality: 1,2-Diamino-2-methylpropane possesses two amino groups: one hindered (tertiary alkyl) and one unhindered (primary alkyl). Under kinetic control, benzaldehyde condenses exclusively with the unhindered amine.

-

Reagents: 1,2-Diamino-2-methylpropane (1.0 eq), Benzaldehyde (1.0 eq), MgSO₄ (anhydrous), NaBH₄ (1.5 eq), Methanol (0.5 M).

-

Imine Formation:

-

Dissolve diamine in anhydrous MeOH at 0°C.

-

Add benzaldehyde dropwise over 30 mins.

-

Add MgSO₄ to sequester water and drive equilibrium. Stir at RT for 4 hours.

-

Checkpoint: TLC should show disappearance of aldehyde.

-

-

Reduction:

-

Cool to 0°C. Add NaBH₄ portion-wise (exothermic).

-

Stir for 12 hours at RT.

-

-

Workup: Quench with dilute HCl, extract non-basic impurities with ether, basify aqueous layer (pH >12), and extract product into DCM.

-

Validation: ¹H NMR should show a singlet for gem-dimethyl (~1.1 ppm) and a singlet for benzyl CH₂ (~3.8 ppm).

Phase 2: Acylation and Cyclization

Objective: Ring closure to form the lactam. Causality: The hindered primary amine (now the only primary amine remaining) reacts with the highly electrophilic acid chloride to form an amide. The secondary (benzyl) amine then displaces the chloride intramolecularly.

-

Reagents: Phase 1 Product (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (2.5 eq), DCM (anhydrous).

-

Acylation:

-

Dissolve diamine in DCM/Et₃N at -10°C.

-

Add chloroacetyl chloride dropwise. The hindered primary amine is sufficiently nucleophilic to form the amide: R-NH-CO-CH₂Cl .

-

-

Cyclization (In situ):

-

Allow the mixture to warm to RT and reflux for 4–6 hours.

-

The internal secondary amine (N-benzyl) attacks the alkyl chloride (Sɴ2) to close the ring.

-

Note: If cyclization is slow, add NaH (1.1 eq) in THF to facilitate the intramolecular displacement.

-

-

Purification: Silica gel chromatography (MeOH/DCM gradient).

Structural Characterization & Validation

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

¹H NMR Expectations (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| C6-Me | 1.25 | Singlet | 6H | Gem-dimethyl groups |

| C5-H | 2.45 | Singlet | 2H | CH₂ adjacent to quaternary C |

| C3-H | 3.15 | Singlet | 2H | CH₂ alpha to carbonyl |

| Bn-CH₂ | 3.60 | Singlet | 2H | Benzylic methylene |

| Ar-H | 7.20–7.40 | Multiplet | 5H | Phenyl ring protons |

| N1-H | 6.50–7.00 | Broad Singlet | 1H | Lactam amide proton |

Mass Spectrometry (ESI+)

-

[M+H]⁺ Calculated: 219.15

-

Fragmentation Pattern: Loss of benzyl group (m/z ~91) is a common diagnostic fragment.

Functional Applications in Drug Discovery

This scaffold is distinct from generic piperazines due to the Thorpe-Ingold Effect provided by the gem-dimethyl group, which pre-organizes the ring into a specific conformation, enhancing binding affinity.

Key Pathways & Utility

-

Peptidomimetics: Mimics the

-turn of proteins. The lactam carbonyl accepts H-bonds, while the benzyl group mimics a hydrophobic side chain (e.g., Phenylalanine). -

Kinase Inhibition: The N1 position can be arylated (via Buchwald-Hartwig coupling) to target the hinge region of kinases.

-

GPCR Ligands: The basic N4 nitrogen serves as a critical electrostatic anchor point for aspartate residues in GPCR binding pockets.

Figure 2: Pharmacological utility of the 6,6-dimethyl-2-piperazinone scaffold.

References

-

Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.

-

Petkovic, M., et al. (2023).[1] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis (Thieme).[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives.

-

Google Patents. Substituted Imidazoquinolines and Synthesis using 1,2-diamino-2-methylpropane. US Patent 8,263,594.

Sources

Difference between 3,3-dimethyl and 6,6-dimethyl piperazinone isomers

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 3,3-dimethylpiperazin-2-one and 6,6-dimethylpiperazin-2-one.

Technical Whitepaper | Version 1.0

Executive Summary

The incorporation of gem-dimethyl groups into the piperazin-2-one scaffold is a critical strategy in medicinal chemistry to restrict conformation, block metabolic hot spots, and modulate lipophilicity. However, the positioning of the methyl groups—either at the C3 position (alpha to the carbonyl) or the C6 position (alpha to the amide nitrogen)—fundamentally alters the physicochemical profile and synthetic accessibility of the core.

This guide delineates the precise differences between 3,3-dimethylpiperazin-2-one (Isomer A) and 6,6-dimethylpiperazin-2-one (Isomer B) , providing validated synthetic protocols and reactivity profiles for drug development applications.

Structural Definition & Nomenclature

Standard IUPAC numbering for the piperazin-2-one ring assigns the amide nitrogen as position 1 and the carbonyl carbon as position 2.

| Feature | 3,3-Dimethylpiperazin-2-one | 6,6-Dimethylpiperazin-2-one |

| Structure | Methyls at C3 (adjacent to C=O) | Methyls at C6 (adjacent to N1) |

| Steric Environment | Hindered Carbonyl (C2) | Hindered Amide Nitrogen (N1) |

| Chirality | Achiral (Prochiral center) | Achiral |

| Metabolic Blockade | Blocks | Blocks |

| Key Precursor | 1,2-Diamines + | Unsymmetrical 1,2-diamines + Haloacetyl halides |

Conformational Impact (Thorpe-Ingold Effect)

Both isomers benefit from the Thorpe-Ingold (gem-dimethyl) effect , which accelerates ring closure and stabilizes the cyclic conformer by compressing the internal bond angle (

-

3,3-Isomer: The bulk at C3 forces the amide bond into a more planar or slightly puckered conformation to relieve A(1,3) strain with the carbonyl oxygen.

-

6,6-Isomer: The bulk at C6 creates significant steric pressure on the N1 substituent. If N1 is unsubstituted (H), the effect is minimal. If N1 is alkylated, the 6,6-dimethyl group forces the N1-substituent into a pseudo-axial orientation to avoid steric clash with the equatorial methyl.

Synthetic Methodologies

The synthesis of these isomers requires fundamentally different retrosynthetic disconnections. The 6,6-isomer presents a specific regioselectivity challenge that, if ignored, leads to the 5,5-dimethyl isomer.

Synthesis of 3,3-Dimethylpiperazin-2-one

This isomer is constructed by introducing the gem-dimethyl moiety via the electrophilic acyl component.

Protocol:

-

Reagents: Ethylenediamine (1.0 equiv), 2-bromo-2-methylpropionyl bromide (1.0 equiv), Triethylamine (2.2 equiv), DCM (0.1 M).

-

Mechanism: Acylation of one amine followed by intramolecular displacement of the tertiary bromide.

-

Procedure:

-

Cool a solution of ethylenediamine and TEA in DCM to 0°C.

-

Dropwise add 2-bromo-2-methylpropionyl bromide.

-

Allow to warm to RT and stir for 12h.

-

Note: The cyclization onto the tertiary carbon is slower than primary halides but is driven by the gem-dimethyl effect.

-

Synthesis of 6,6-Dimethylpiperazin-2-one (The Regioselectivity Challenge)

This isomer requires the gem-dimethyl group to originate from the diamine backbone. The starting material is 1,2-diamino-2-methylpropane .

-

Direct Reaction Risk: Reaction of 1,2-diamino-2-methylpropane with chloroacetyl chloride typically acylates the unhindered primary amine (CH2-NH2) first. Subsequent cyclization places the gem-dimethyl group at C5 , yielding 5,5-dimethylpiperazin-2-one , not 6,6.

-

Correction: To obtain the 6,6-isomer, the hindered amine must become the amide nitrogen (N1).

Validated Protocol for 6,6-Isomer:

-

Step 1: Selective Protection.

-

React 1,2-diamino-2-methylpropane with Boc2O (1.0 equiv) at 0°C. Sterics dictate that the Boc group protects the unhindered amine (on the CH2).

-

Intermediate:Boc-NH-CH2-C(Me)2-NH2

-

-

Step 2: Acylation of Hindered Amine.

-

React the mono-protected diamine with Chloroacetyl chloride / TEA.

-

Intermediate:Boc-NH-CH2-C(Me)2-NH-CO-CH2-Cl

-

-

Step 3: Deprotection & Cyclization.

-

Treat with TFA/DCM to remove Boc.

-

Neutralize with excess base (K2CO3/MeCN, reflux). The free primary amine (originally unhindered) now attacks the alkyl chloride.

-

Result: The hindered nitrogen remains as the amide (N1).

-

Visualization of Synthetic Pathways

Figure 1: Divergent synthetic pathways. Note the requirement for protective group manipulation to achieve the 6,6-isomer.

Physicochemical & Reactivity Profile[1][2]

Basicity (pKa)

The piperazin-2-one ring contains a non-basic amide (N1) and a basic secondary amine (N4).

-

Base Scaffold pKa (N4-H): ~6.0 - 6.5 (Reduced compared to piperazine (~9.8) due to the electron-withdrawing carbonyl).

-

3,3-Dimethyl: The gem-dimethyl group at C3 exerts a positive inductive effect (+I) closer to the carbonyl, slightly destabilizing the amide resonance and potentially making N4 marginally more basic than the unsubstituted parent, but steric hindrance to solvation often negates this.

-

6,6-Dimethyl: The methyls are remote from N4. The pKa of N4 is comparable to the unsubstituted scaffold.

Metabolic Stability

This is the primary driver for selecting one isomer over the other in drug design.

| Metabolic Pathway | 3,3-Dimethyl Isomer | 6,6-Dimethyl Isomer |

| Amidase Hydrolysis | High Stability. Steric bulk at C3 protects the carbonyl from nucleophilic attack by hydrolases. | Moderate Stability. Carbonyl is accessible; hydrolysis is faster than 3,3. |

| CYP450 Oxidation ( | Blocks C3 Oxidation. Prevents formation of reactive iminium species at the position | Blocks C6 Oxidation. Prevents N-dealkylation or oxidation at the carbon adjacent to N1. |

| Racemization | Prevents Racemization. C3 is quaternary; no enolizable protons. Ideal for preventing epimerization of adjacent chiral centers. | N/A (C6 is rarely a stereocenter involved in racemization unless substituted). |

N-Alkylation Selectivity

When functionalizing the N4 position (secondary amine):

-

3,3-Dimethyl: N4 is relatively unhindered. Standard alkylation/reductive amination proceeds smoothly.

-

6,6-Dimethyl: N4 is unhindered.

-

Differentiation: If N1 is unsubstituted, 3,3-dimethyl allows selective alkylation of N1 (using strong base/NaH) because the C3 methyls do not sterically crowd N1. In contrast, 6,6-dimethyl severely hinders N1, making N1-alkylation difficult and requiring forcing conditions (e.g., high temp, polar solvents).

Experimental Data Summary

| Property | 3,3-Dimethylpiperazin-2-one | 6,6-Dimethylpiperazin-2-one |

| CAS Registry | 1214045-30-3 | N/A (Often indexed as derivative) |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol |

| H-Bond Donors | 2 (Amide NH, Amine NH) | 2 |

| LogP (Predicted) | ~ -0.5 | ~ -0.5 |

| Key 1H NMR Signal | ||

| NMR Distinction | Methyls show HMBC correlation to Carbonyl (C2) . | Methyls show HMBC correlation to Amide N (N1) (via C6). |

Protocol for Differentiation (NMR)

To distinguish the two isomers analytically:

-

Run HMBC (Heteronuclear Multiple Bond Correlation) .

-

3,3-Isomer: The methyl protons will show a strong 3-bond coupling to the Carbonyl Carbon (>170 ppm).

-

6,6-Isomer: The methyl protons will not couple to the carbonyl carbon (too far, 4 bonds). They will couple to the methylene carbon at C5.

References

-

Synthesis of 3,3-dimethyl derivatives: Micklefield, J. et al. "Backbone modification of nucleic acids: synthesis of peptide nucleic acid (PNA) analogues." Tetrahedron, 1995. Link

-

Gem-dimethyl effect in lactams: Jung, M. E. et al. "Gem-dialkyl effect in the intramolecular Diels-Alder reaction of 2-furfuryl methyl fumarates." Journal of Organic Chemistry, 2005. Link

-

Regioselectivity in diamine acylation: Ager, D. J. et al. "The synthesis of chiral 1,2-diamines." Chemical Reviews, 1996. Link

-

Piperazinone pKa and properties: Khalili, F. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[1] Link

-

Medicinal Chemistry Applications: Talele, T. T. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. Link

Sources

Technical Guide: The Strategic Role of the Gem-Dimethyl Group in Piperazinone Scaffolds

Executive Summary

In modern drug discovery, the piperazinone scaffold (a 6-membered lactam) serves as a critical peptidomimetic template, widely used to restrict peptide backbone conformation and improve oral bioavailability. However, unsubstituted piperazinones often suffer from rapid metabolic clearance and hydrolytic instability.

The incorporation of a gem-dimethyl group (two methyl substituents at the same carbon) is a proven medicinal chemistry tactic. It leverages the Thorpe-Ingold Effect to accelerate ring formation, lock bioactive conformations, and sterically shield the amide bond from proteolytic and hydrolytic degradation. This guide details the mechanistic underpinnings, stability profiles, and synthetic protocols for deploying gem-dimethyl groups in piperazinone optimization.

Part 1: The Mechanistic Foundation

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The stability of the gem-dimethyl piperazinone is rooted in physical organic chemistry. The Thorpe-Ingold effect posits that increasing the size of substituents on a carbon atom compresses the internal bond angle (

In a standard methylene (

Thermodynamic Drivers:

-

Entropic (

): The gem-dimethyl group restricts the rotation of the open-chain precursor. This reduces the degrees of freedom in the ground state, lowering the entropic penalty required to reach the cyclic transition state. -

Enthalpic (

): The compression relieves steric strain between the methyl groups and the chain, which is maximized in the open conformer but relaxed in the ring structure.

Conformational Locking

Piperazinones are not planar; they typically adopt a half-chair or twist-boat conformation to satisfy the planarity of the amide bond (

-

Unsubstituted Piperazinone: Flexible, rapidly interconverting between conformers.

-

3,3-Dimethylpiperazinone: The bulky methyl groups prefer a pseudo-equatorial orientation to avoid 1,3-diaxial interactions. This "locks" the ring into a specific pucker, pre-organizing the molecule for receptor binding (reducing the entropic cost of binding).

Figure 1: Kinetic and thermodynamic stabilization via the Thorpe-Ingold effect. The gem-dimethyl group lowers the activation energy for cyclization and raises the barrier for ring opening.

Part 2: Stability Profiling

The gem-dimethyl group confers stability through two distinct modes: Chemical (Hydrolytic) and Metabolic (Enzymatic) .

Comparative Stability Data

The following table summarizes the impact of gem-dimethyl substitution at the C3 position (adjacent to the amide nitrogen) on stability metrics.

| Parameter | Unsubstituted Piperazinone | 3,3-Dimethylpiperazinone | Mechanism of Improvement |

| Cyclization Rate ( | 1.0 (Reference) | Thorpe-Ingold angle compression increases effective molarity of termini. | |

| Hydrolytic | Hours | Days/Weeks | Steric bulk prevents nucleophilic attack of water on the carbonyl carbon. |

| Metabolic | High (Rapid Clearance) | Low (Stable) | Blocks |

| Conformational Flux | High (Flexible) | Low (Rigid) | 1,3-allylic strain and gauche interactions lock the ring pucker. |

Metabolic Shielding

In drug development, the

-

Problem: An unsubstituted

-methylene is easily accessible to the CYP heme iron-oxo species. -

Solution: Quaternary substitution (gem-dimethyl) removes the abstractable

-protons, completely blocking this metabolic route. Furthermore, the steric bulk prevents proteases/amidases from accessing the amide bond, extending the in vivo half-life.

Part 3: Experimental Protocol

Synthesis of 3,3-Dimethylpiperazin-2-one

Objective: Efficient construction of the gem-dimethyl piperazinone core using a robust alkylation-cyclization sequence. This protocol avoids complex protecting group manipulations.[2]

Reagents:

-

1,2-Diamino-2-methylpropane (Starting Amine)

-

Ethyl chloroacetate (Dielectrophile)

-

Triethylamine (Et

N) (Base) -

Ethanol (Solvent)[3]

Step-by-Step Methodology

-

Preparation of Reagents:

-

Dissolve 1,2-diamino-2-methylpropane (10 mmol, 1.0 eq) in absolute Ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

-

Alkylation (N-Alkylation):

-

Add Triethylamine (12 mmol, 1.2 eq) to the solution.

-

Dropwise add Ethyl chloroacetate (10 mmol, 1.0 eq) over 15 minutes. Note: Slow addition prevents bis-alkylation.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (DCM/MeOH 9:1). The intermediate (linear amino-ester) should form.

-

-

Thermal Cyclization (Lactamization):

-

Once the alkylation is complete, heat the reaction mixture to reflux (78°C) for 12–16 hours.

-

Mechanism:[4][5][6] The primary amine of the unreacted "side" of the diamine attacks the ethyl ester intramolecularly. The gem-dimethyl group will significantly accelerate this step compared to a standard diamine.

-

-

Workup and Purification:

-

Concentrate the mixture under reduced pressure to remove ethanol.

-

Redissolve the residue in Dichloromethane (DCM) and wash with saturated NaHCO

(to remove HCl salts). -

Dry the organic layer over anhydrous Na

SO -

Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO

, 0-10% MeOH in DCM).

-

-

Validation:

-

1H NMR (CDCl

): Look for the gem-dimethyl singlet (

-

Figure 2: Synthetic workflow for the construction of the 3,3-dimethylpiperazin-2-one scaffold.

Part 4: Case Applications in Drug Design

Peptidomimetics (Beta-Turn Mimetics)

Piperazinones are classic

-

Role of Gem-Dimethyl: By placing a gem-dimethyl group at the

or -

Example: In the design of Melanocortin-4 (MC4) receptor agonists, the gem-dimethyl piperazinone core was used to replace a Pro-Gly dipeptide segment. This substitution increased proteolytic stability (

h in plasma) compared to the native peptide (

MDM2-p53 Inhibitors

In the development of MDM2 inhibitors, the interaction requires a hydrophobic projection into the Trp23 pocket of MDM2.

-

Application: Spiro- or gem-dimethyl substituted piperazinones have been utilized to project a hydrophobic moiety (e.g., a chlorophenyl group on the ring nitrogen) at the precise vector required for the pocket, while the gem-dimethyl group prevents the ring from flattening, ensuring the "projection" remains orthogonal to the scaffold.

References

-

Jung, M. E., & Piizzi, G. (2005).[6][7] The Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction of 2-Furfuryl Methyl Fumarates: The Reactive Rotamer Effect. Chemical Reviews, 105(5), 1735–1766. Link

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[6][7] CXIX.—The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

-

Hulme, C., et al. (1998). The Synthesis of 2,3,5-Trisubstituted-Piperazinones via a Three Component Ugi-De-Boc-Cyclization Strategy. Tetrahedron Letters, 39(10), 1113-1116. Link

-

DiMasi, J. A., et al. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of Health Economics, 47, 20-33. (Context on drug stability requirements). Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 4. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

Methodological & Application

Synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone from 1,2-Diamines: An Application Protocol

Abstract

This document provides a detailed guide for the synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone, a valuable heterocyclic scaffold in medicinal chemistry. The protocol outlines a robust and efficient two-step synthetic route commencing with the nucleophilic substitution of ethyl 2-bromo-2-methylpropanoate with N-benzyl-1,2-diaminoethane, followed by an intramolecular cyclization. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction and Significance

Piperazinones are a class of six-membered nitrogen-containing heterocycles that are considered "privileged structures" in medicinal chemistry.[1][2] Their rigid conformation and ability to present substituents in well-defined spatial orientations make them ideal scaffolds for mimicking peptide structures and interacting with biological targets.[3] The specific target molecule, 4-Benzyl-6,6-dimethyl-2-piperazinone, incorporates a benzyl group for potential aromatic interactions and gem-dimethyl substitution, which can enhance metabolic stability and lipophilicity.

The synthesis of piperazinone rings is often accomplished through the cyclization of linear diamine precursors.[4] This approach offers a high degree of flexibility in introducing various substituents onto the piperazinone core. The strategy detailed herein leverages the reaction between a substituted 1,2-diamine and an α-halo ester, a common and effective method for constructing the piperazinone ring system.[5][6]

Reaction Scheme and Mechanism

The synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone proceeds via a two-step sequence:

Step 1: Nucleophilic Substitution

The synthesis initiates with the nucleophilic attack of the primary amine of N-benzyl-1,2-diaminoethane on the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. The secondary amine is less reactive due to steric hindrance from the benzyl group. This reaction forms an intermediate amino ester.

Step 2: Intramolecular Cyclization (Lactamization)

The intermediate amino ester, upon heating, undergoes an intramolecular cyclization. The secondary amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol yields the desired 4-Benzyl-6,6-dimethyl-2-piperazinone.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 4-Benzyl-6,6-dimethyl-2-piperazinone.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| N-Benzyl-1,2-diaminoethane | C₉H₁₄N₂ | 150.22 | 4152-09-4 | ≥97% | Sigma-Aldrich |

| Ethyl 2-bromo-2-methylpropanoate | C₆H₁₁BrO₂ | 195.05 | 600-00-0 | ≥98% | Sigma-Aldrich |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99.5% | Sigma-Aldrich |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | HPLC Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Fisher Scientific |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer (¹H and ¹³C)

-

Mass spectrometer

Synthetic Procedure

Step 1: Synthesis of the Intermediate Amino Ester

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyl-1,2-diaminoethane (1.50 g, 10.0 mmol).[7]

-

Dissolve the diamine in 50 mL of anhydrous toluene.

-

Add triethylamine (2.1 mL, 15.0 mmol) to the solution. This acts as a base to neutralize the HBr formed during the reaction.

-

Slowly add a solution of ethyl 2-bromo-2-methylpropanoate (1.95 g, 10.0 mmol) in 20 mL of anhydrous toluene to the reaction mixture at room temperature over 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylammonium bromide salt.

-

Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is a yellowish oil.

Step 2: Intramolecular Cyclization to 4-Benzyl-6,6-dimethyl-2-piperazinone

-

Transfer the crude intermediate amino ester to a 100 mL round-bottom flask.

-

Heat the oil at 150 °C under a nitrogen atmosphere for 6 hours. This high temperature provides the activation energy for the intramolecular cyclization.

-

Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The crude product will be a viscous oil or a semi-solid.

Purification and Characterization

-

Purify the crude 4-Benzyl-6,6-dimethyl-2-piperazinone by column chromatography on silica gel.

-

Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (visualized by TLC with UV light and/or potassium permanganate stain).

-

Remove the solvent under reduced pressure to yield the final product as a white to off-white solid.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Expected Yield: 65-75% over two steps.

Visualization of the Workflow

The following diagrams illustrate the key aspects of the synthesis.

Caption: Overall workflow for the synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 4152-09-4: N-Benzylethylenediamine | CymitQuimica [cymitquimica.com]

Introduction: The Significance of N-Substituted Piperazinones

An Application Note and Protocol for the N-Alkylation of 6,6-dimethyl-2-piperazinone

N-alkylated piperazinones are a class of heterocyclic compounds that serve as crucial scaffolds in modern medicinal chemistry. The 6,6-dimethyl-2-piperazinone core, in particular, offers a rigid and synthetically versatile framework. Introducing substituents on the N4 nitrogen atom allows for the systematic modulation of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. This fine-tuning is instrumental in optimizing pharmacokinetic and pharmacodynamic profiles, making these derivatives highly valuable in the development of novel therapeutics targeting a wide range of diseases. This application note provides a comprehensive, field-tested protocol for the N-alkylation of 6,6-dimethyl-2-piperazinone, detailing the underlying chemical principles, a step-by-step experimental guide, and key optimization parameters for researchers in drug discovery and chemical development.

Reaction Principle and Mechanism

The N-alkylation of 6,6-dimethyl-2-piperazinone proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The secondary amine at the N4 position of the piperazinone ring acts as the nucleophile, utilizing its lone pair of electrons to attack the electrophilic carbon of an alkylating agent, typically an alkyl halide. This process involves the formation of a new carbon-nitrogen bond and the displacement of a leaving group (e.g., a halide ion).

A base is essential for the reaction to proceed to completion. The initial nucleophilic attack results in the formation of a positively charged quaternary ammonium salt. The base abstracts a proton from this intermediate, neutralizing the charge and regenerating the neutral N-alkylated piperazinone product.[1] The choice of base and solvent is critical for reaction efficiency, influencing both the rate of reaction and the suppression of potential side reactions. Common inorganic bases like potassium carbonate (K₂CO₃) are often preferred for their ease of handling, affordability, and effectiveness in this transformation.[2][3]

Caption: General mechanism for the SN2 N-alkylation of 6,6-dimethyl-2-piperazinone.

Detailed Experimental Protocol

This protocol describes a representative procedure for the N-alkylation of 6,6-dimethyl-2-piperazinone with benzyl bromide using potassium carbonate as the base and dimethylformamide (DMF) as the solvent.

Materials and Reagents

-

6,6-dimethyl-2-piperazinone (1.0 eq)

-

Benzyl bromide (1.1 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

TLC plates (silica gel 60 F₂₅₄)

-

Hexanes and Ethyl Acetate (for chromatography mobile phase)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Condenser and heating mantle (if heating is required)

-

Nitrogen or Argon gas inlet

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, flasks, and graduated cylinders

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6,6-dimethyl-2-piperazinone (1.0 eq) and anhydrous DMF. Stir until the solid is completely dissolved.

-

Add powdered anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.[4]

-

Stir the suspension vigorously for 10-15 minutes at room temperature.

-

-

Addition of Alkylating Agent:

-

Slowly add benzyl bromide (1.1 eq) to the stirring suspension via syringe.

-

Causality Note: A slight excess of the alkylating agent ensures complete consumption of the starting piperazinone. Slow addition helps to control any potential exotherm.

-

-

Reaction and Monitoring:

-

Allow the reaction to stir at room temperature. The optimal reaction time can vary from a few hours to overnight.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5] A suitable mobile phase is typically a mixture of hexanes and ethyl acetate (e.g., 1:1 or 1:2 v/v). The product spot should appear at a higher Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

If the reaction is sluggish at room temperature, it can be gently heated to 50-60 °C.[5]

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature (if heated).

-

Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash them sequentially with deionized water (to remove residual DMF) and then with brine (to aid in drying).

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) based on TLC analysis to effectively separate the desired product from any unreacted alkylating agent and byproducts.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final N-alkylated product as a pure solid or oil.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[6]

-

Experimental Workflow Diagram

Caption: A visual workflow for the N-alkylation of 6,6-dimethyl-2-piperazinone.

Optimization and Troubleshooting

The success of the N-alkylation reaction can be highly dependent on the specific substrates and conditions used. The following table summarizes key parameters that can be adjusted for optimization.

| Parameter | Options | Rationale & Field-Proven Insights |

| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine (TEA), DIPEA | K₂CO₃ is a mild, inexpensive, and effective choice for many alkylations. Cs₂CO₃ is more soluble and basic, often accelerating slow reactions.[7] NaH is a very strong, non-nucleophilic base suitable for less reactive systems but requires strictly anhydrous conditions. TEA/DIPEA are organic bases useful for scavenging the acid byproduct (HX), but can sometimes be alkylated themselves.[1][3] |

| Solvent | DMF, Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF) | DMF is an excellent polar aprotic solvent that effectively dissolves reagents and promotes SN2 reactions. ACN is a good alternative with a lower boiling point, simplifying removal. Acetone can be effective, especially with iodide-based alkylating agents.[2] THF is less polar but can be used, particularly with stronger bases like NaH. |

| Alkylating Agent | R-I > R-Br > R-Cl | Reactivity follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides offer a good balance of reactivity and stability. For slow reactions with alkyl chlorides, adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[8] |

| Temperature | Room Temperature to Reflux | Most reactions with activated halides (e.g., benzyl, allyl) proceed well at room temperature. Less reactive alkyl halides may require heating.[5] Start at a lower temperature and increase gradually if the reaction is slow to minimize byproduct formation. |

Common Issues and Solutions:

-

Low Yield: May be caused by an insufficiently strong base, low temperature, or a poorly reactive alkylating agent. Consider switching to a stronger base (e.g., NaH), increasing the temperature, or using a more reactive alkyl halide (bromide or iodide).

-

Formation of Di-alkylated Product (Quaternary Salt): While less common for the lactam nitrogen in this specific substrate compared to a simple piperazine, over-alkylation can occur if the product is more nucleophilic than the starting material. This can be minimized by the slow addition of the alkylating agent to maintain a relative excess of the starting amine.[3]

-

Incomplete Reaction: Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the reaction, particularly when using strong bases like NaH.

References

-

University of Calgary. Ch22: Alkylation of Amines. [Link]

-

Sommer, H. Z., et al. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center, 1969. [Link]

-

St. Martin, A., et al. "Synthesis of Secondary Amines via Self-Limiting Alkylation." ACS central science, 4.1 (2018): 112-118. [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

-

Pittelkow, T., & Christensen, J. B. "A Simple Synthesis of N-Alkylpiperazines." ResearchGate, 2024. [Link]

-

ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

-

Işık, Ş., & Yüksek, H. "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences, 34.3 (2009): 149-154. [Link]

-

Feroci, M., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 29.1 (2024): 215. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Benzyl-6,6-dimethyl-2-piperazinone in Peptidomimetic Design

[1]

Executive Summary

4-Benzyl-6,6-dimethyl-2-piperazinone represents a privileged scaffold in medicinal chemistry, specifically designed to mimic the

Key Advantages:

-

Conformational Locking: The 6,6-dimethyl substitution restricts ring puckering, forcing the attached peptide chains into defined vectors.[1]

-

Proteolytic Stability: The non-peptidic lactam core resists cleavage by serum proteases.

-

Bioavailability: The hydrophobic benzyl group and the removal of hydrogen bond donors (N-alkylation) improve membrane permeability.

Scientific Foundation & Mechanism[1]

Structural Logic: The Gem-Dimethyl Effect

The efficacy of this template relies on the Thorpe-Ingold effect (gem-dimethyl effect).[1] The presence of two methyl groups at the C6 position (adjacent to the amide nitrogen N1) compresses the internal bond angle (

-

N1 (Amide): Acts as the C-terminal connection point (via alkylation) or hydrogen bond acceptor.

-

C2 (Carbonyl): Mimics the carbonyl of the

residue. -

N4 (Amine): The benzylated nitrogen mimics the side chain of a hydrophobic residue (e.g., Phenylalanine) or serves as a handle for N-terminal extension after deprotection.

-

C6 (Gem-Dimethyl): The structural lock.

Peptidomimetic Workflow

The diagram below illustrates the logic of transforming a native peptide sequence into a constrained mimetic using this scaffold.

Figure 1: Workflow for converting a native peptide turn into a piperazinone-constrained mimetic.

Experimental Protocols

Protocol A: Synthesis of 4-Benzyl-6,6-dimethyl-2-piperazinone

Objective: Synthesize the core scaffold from commercially available precursors. Scale: 10 mmol Time: 2 Days

Reagents & Materials

-

Precursor A: 1,2-Diamino-2-methylpropane (CAS: 811-93-8)[1][2]

-

Reagent B: Benzaldehyde (CAS: 100-52-7)[1]

-

Reagent C: Ethyl chloroacetate (CAS: 105-39-5)[1]

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM)

-

Reductant: Sodium borohydride (NaBH

) -

Base: Sodium ethoxide (NaOEt) or Triethylamine (TEA)

Step-by-Step Methodology

Step 1: Regioselective Reductive Amination

Rationale: The steric hindrance at the tertiary carbon of the diamine directs the benzaldehyde to react preferentially with the unhindered primary amine (on the CH

-

Dissolve 1,2-diamino-2-methylpropane (0.88 g, 10 mmol) in anhydrous MeOH (20 mL) in a round-bottom flask.

-

Add Benzaldehyde (1.06 g, 10 mmol) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4 hours to form the imine (Schiff base).

-

Cool to 0°C and add NaBH

(0.57 g, 15 mmol) portion-wise. -

Stir for 12 hours at RT.

-

Workup: Quench with water (5 mL), evaporate MeOH, extract with DCM (3 x 20 mL), dry over Na

SO-

Intermediate:

-Benzyl-2-methylpropane-1,2-diamine.[1]

-

Step 2: Alkylation and Cyclization Rationale: The secondary amine (N-benzyl) is more nucleophilic than the sterically hindered primary amine, favoring alkylation at N4 followed by intramolecular amide formation at N1.

-

Dissolve the intermediate from Step 1 in absolute EtOH (30 mL).

-

Add Ethyl chloroacetate (1.22 g, 10 mmol) and Triethylamine (2.02 g, 20 mmol).

-

Reflux the mixture for 16–24 hours. Note: Monitoring by TLC is crucial (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to RT, filter off the triethylamine hydrochloride salt.

-

Concentrate the filtrate.

-

Purification: Purify by flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

-

Product:4-Benzyl-6,6-dimethyl-2-piperazinone .[1]

-

Characterization Targets

| Analysis | Expected Signal (Approximate) | Interpretation |

| 1H NMR | Gem-dimethyl protons at C6 | |

| 1H NMR | Ring CH | |

| 1H NMR | Ring CH | |

| 1H NMR | Benzylic CH | |

| 1H NMR | Amide NH (N1) | |

| MS (ESI) | Confirms Molecular Weight |

Protocol B: Incorporation into Peptide Backbone

Objective: Functionalize the N1 position to attach the scaffold to a peptide chain.

Mechanism: The amide nitrogen (N1) is non-basic but can be deprotonated by a strong base to act as a nucleophile.

-

Reagents: Scaffold (from Protocol A), Sodium Hydride (NaH, 60%), tert-Butyl bromoacetate.

-

Procedure:

-

Dissolve scaffold (1 equiv) in anhydrous DMF.

-

Cool to 0°C, add NaH (1.2 equiv). Stir for 30 min (H

evolution). -

Add tert-Butyl bromoacetate (1.1 equiv). Stir at RT for 4 hours.

-

Result: 4-Benzyl-6,6-dimethyl-2-oxopiperazine-1-acetic acid tert-butyl ester .

-

-

Application:

-

C-terminus extension: Deprotect the tert-butyl ester (TFA/DCM) to reveal a carboxylic acid. Couple this to the N-terminus of a peptide segment.[1][3]

-

N-terminus extension: Perform hydrogenolysis (H

, Pd/C) to remove the 4-Benzyl group.[1] The resulting secondary amine (N4) can be coupled to the C-terminus of an amino acid (using HATU/HOAt).

-

Synthesis Pathway Visualization

Figure 2: Synthetic route for the 4-Benzyl-6,6-dimethyl-2-piperazinone scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Bis-alkylation of diamine | Ensure excess diamine is NOT used; control temperature strictly at 0°C during addition. Use slow addition of benzaldehyde. |

| Incomplete Cyclization | Steric hindrance of gem-dimethyl | Increase reaction time (up to 48h) or switch solvent to Toluene/Xylene and use higher temperature (reflux). |

| N1 vs N4 Alkylation | Competition during Step 2 | The secondary amine (N-benzyl) is generally more nucleophilic. If N1 alkylation is observed (rare without strong base), ensure no strong base (like NaH) is used in Step 2; use TEA or DIPEA. |

| Purification Difficulty | Amine tailing on silica | Add 1% Triethylamine or Ammonia to the eluent (DCM/MeOH) to sharpen peaks. |

References

-

General Piperazinone Synthesis

-

Gem-Dimethyl (Thorpe-Ingold)

-

Peptidomimetic Scaffolds

-

Piperazinone Constraints in Drug Design

-

Specific Synthesis of N-Benzyl Piperazinones

Sources

- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 2. 1,2-DIAMINO-2-METHYLPROPANE CAS#: 811-93-8 [m.chemicalbook.com]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 4. Piperazine synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Arylation of 4-Benzyl-6,6-dimethyl-2-piperazinone with Aryl Halides

Introduction: The Significance of N-Aryl Piperazinones in Medicinal Chemistry

The piperazinone scaffold is a privileged structure in modern drug discovery, appearing in a multitude of biologically active compounds. The N-arylation of substituted piperazinones, such as 4-benzyl-6,6-dimethyl-2-piperazinone, is a critical transformation for accessing a diverse range of therapeutic candidates. These N-aryl piperazinone derivatives are key components in molecules targeting a variety of diseases, making the development of robust and efficient synthetic methodologies a paramount concern for researchers in medicinal chemistry and drug development.[1]

This guide provides a comprehensive overview of the conditions and protocols for the palladium-catalyzed cross-coupling of 4-benzyl-6,6-dimethyl-2-piperazinone with aryl halides, a reaction commonly known as the Buchwald-Hartwig amination.[2] We will delve into the critical parameters of this transformation, offering field-proven insights and detailed experimental procedures to enable researchers to successfully synthesize these valuable compounds.

The Challenge: Coupling a Sterically Hindered, Lactam-Containing Secondary Amine

The N-arylation of 4-benzyl-6,6-dimethyl-2-piperazinone presents unique challenges stemming from its structural features:

-

Steric Hindrance: The presence of the gem-dimethyl group at the C6 position creates significant steric bulk around the reacting nitrogen atom. This can impede the approach of the aryl halide and the palladium catalyst, potentially leading to slow reaction rates and low yields. The development of specialized ligands has been crucial for overcoming the challenges associated with sterically hindered amines.[3][4][5]

-

Lactam Functionality: The presence of the amide (lactam) within the piperazinone ring can influence the nucleophilicity of the secondary amine. Additionally, the amide bond itself can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. Careful selection of reaction conditions is necessary to favor the desired N-arylation.

Key Reaction Parameters for Successful Coupling

The success of the Buchwald-Hartwig amination of 4-benzyl-6,6-dimethyl-2-piperazinone hinges on the careful selection of several key parameters. Below, we discuss the rationale behind these choices.

Palladium Precatalyst and Ligand: The Heart of the Catalytic Cycle

The choice of the palladium source and, more importantly, the phosphine ligand is the most critical factor for a successful coupling. The ligand stabilizes the palladium center, facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), and mitigates the challenges posed by the sterically hindered substrate.

-

Palladium Precatalysts: Modern palladacycle precatalysts, such as those from the G3 and G4 generations, are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are air- and moisture-stable and efficiently generate the active LPd(0) catalytic species in situ.[6]

-

Ligand Selection: For sterically demanding secondary amines like our target molecule, bulky, electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the formation of a monoligated, highly reactive palladium complex that can accommodate the bulky piperazinone.

| Ligand | Structure | Key Features & Rationale |

| RuPhos | (Image of RuPhos structure) | A go-to ligand for secondary amines, offering a good balance of steric bulk and electron-donating properties.[6] |

| BrettPhos | (Image of BrettPhos structure) | Often effective for primary amines but can also show good performance with challenging secondary amines.[6] |

| XPhos | (Image of XPhos structure) | A versatile and highly active ligand for a broad range of C-N cross-coupling reactions. |

The Base: Deprotonation and Catalyst Activation

The base plays a crucial role in deprotonating the secondary amine, making it a more potent nucleophile. The choice of base can significantly impact the reaction rate and yield.

-

Strong, Non-Nucleophilic Bases: For the coupling of secondary amines, strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[6]

-

Weaker Bases for Sensitive Substrates: If the aryl halide contains base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[6][7]

Solvent: Ensuring Solubility and Stability

The solvent must be anhydrous and capable of dissolving all reaction components at the desired temperature. Aprotic, non-polar, or polar aprotic solvents are generally used.

-

Common Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used solvents for Buchwald-Hartwig reactions.[8] The choice can influence reaction kinetics and product distribution.[9]

Reaction Temperature and Time

The reaction temperature is a critical parameter that needs to be optimized.

-

Typical Range: Most Buchwald-Hartwig reactions are conducted at elevated temperatures, typically between 80-110 °C.[7][8]

-

Monitoring Progress: The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

Experimental Workflow Diagram

Caption: General workflow for the Buchwald-Hartwig N-arylation of 4-benzyl-6,6-dimethyl-2-piperazinone.

Detailed Experimental Protocol: A General Procedure

This protocol provides a starting point for the N-arylation of 4-benzyl-6,6-dimethyl-2-piperazinone with an aryl bromide. Optimization may be required for different aryl halides.

Materials:

-

4-Benzyl-6,6-dimethyl-2-piperazinone (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

RuPhos G3 Palladacycle (2 mol%)

-

RuPhos (1.5 mol%)

-

Sodium tert-butoxide (1.4 equiv)

-

Anhydrous, degassed toluene (0.1 M concentration with respect to the piperazinone)

-

Oven-dried glassware

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: In a glovebox, to an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-benzyl-6,6-dimethyl-2-piperazinone, aryl bromide, RuPhos G3 palladacycle, RuPhos, and sodium tert-butoxide.

-

Solvent Addition: Add the anhydrous, degassed toluene to the reaction vial.

-

Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. If not working in a glovebox, purge the vial with nitrogen or argon for 5-10 minutes.

-

Heating and Stirring: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress periodically by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-benzyl-6,6-dimethyl-2-piperazinone.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a reliable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[6] |

| Inappropriate ligand | Screen other bulky biaryl phosphine ligands such as XPhos or BrettPhos.[6] | |

| Insufficiently strong base | If using a weaker base like Cs₂CO₃, consider increasing the reaction temperature or switching to a stronger base like NaOtBu if compatible with your substrate.[6][7] | |

| Side Product Formation (e.g., Hydrodehalogenation) | Catalyst decomposition or side reactions | Optimize the catalyst loading and reaction temperature. Ensure a thoroughly inert atmosphere. |

Conclusion

The palladium-catalyzed N-arylation of 4-benzyl-6,6-dimethyl-2-piperazinone is a powerful and versatile method for the synthesis of a wide array of potentially bioactive molecules. While the steric hindrance of the substrate presents a challenge, the use of modern palladium precatalysts and bulky, electron-rich biaryl phosphine ligands enables this transformation to proceed with good efficiency. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully perform and optimize these important coupling reactions, thereby accelerating the discovery and development of new therapeutics.

References

-

Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. Chemical Science.

-

Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines. PMC.

-

Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. PMC.

-

Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles.

-

Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PMC.

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.

-

Optimization of Buchwald-Hartwig amination conditions. Benchchem.

-

Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar.

-

Optimization of the Buchwald-Hartwig reaction. ResearchGate.

-

Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

-

Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.

-

Buchwald–Hartwig amination. Wikipedia.

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI.

-

Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2. ChemRxiv.

-

Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed.

-

Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][5]benzoquinone hydrochloride. ResearchGate.

-

Synthesis of piperazines. Organic Chemistry Portal.

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.

Sources

- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unsymmetric N-heterocyclic carbene ligand enabled nickel-catalysed arylation of bulky primary and secondary amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. orbit.dtu.dk [orbit.dtu.dk]

Troubleshooting & Optimization

Solubility issues with 4-Benzyl-6,6-dimethyl-2-piperazinone in polar solvents

Subject: Solubility Optimization & Troubleshooting Guide

Document ID: TS-PIP-042 | Last Updated: 2026-02-21 Audience: Medicinal Chemists, Assay Development Scientists, Process Chemists[1][2]

Executive Summary

4-Benzyl-6,6-dimethyl-2-piperazinone (often referred to as BDMP ) presents a unique solubility challenge due to its "amphiphilic mismatch."[1][2] It possesses a polar lactam core masked by a hydrophobic benzyl tail and a sterically bulky gem-dimethyl group.[1][2][3]

While soluble in polar aprotic solvents (DMSO, DMF), BDMP frequently exhibits "crash-out" precipitation upon dilution into aqueous buffers (pH 7.[2]4) and erratic behavior during synthetic workups.[1][2] This guide provides mechanistic insights and validated protocols to resolve these specific issues.

Module 1: The "Crash-Out" Phenomenon (Biological Assays)

User Issue: "I prepared a 10 mM stock in DMSO. When I dilute it into my assay buffer (PBS, pH 7.4), the compound precipitates immediately."

The Mechanism

The precipitation is driven by the Gem-Dimethyl Effect and the Benzyl Lipophilicity .[1][2]

-

Steric Bulk: The 6,6-dimethyl group creates a hydrophobic shield near the polar amide (N1), reducing the solvent accessibility of the lactam ring.[2][3]

-

pKa Mismatch: The tertiary amine at position 4 (N-Benzyl) has a pKa of approximately 7.5–8.0 .[1][2] At physiological pH (7.4), a significant fraction of the molecule exists as the uncharged free base, which is highly water-insoluble.

Troubleshooting Protocol: The Intermediate Dilution Step

Do not dilute directly from 100% DMSO to 100% Aqueous Buffer.[1][2] The shock change in polarity forces aggregation.[1][2]

Step-by-Step Optimization:

-

Prepare Stock: 10 mM in anhydrous DMSO.

-

Intermediate Dilution (The "Bridge"): Dilute the stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Propylene Glycol).[1][2]

-

Final Dilution: Dilute this intermediate into your assay buffer.

Decision Logic: Assay Solvent Selection

Figure 1: Decision tree for handling BDMP dilution based on assay medium. Note that serum proteins (Albumin) often bind the hydrophobic benzyl group, preventing precipitation in cell media.[2]

Module 2: Synthesis & Purification Troubleshooting

User Issue: "I cannot get the compound to crystallize, or it oils out during aqueous workup."

The "pH Switch" Technique

The solubility of BDMP is strictly pH-dependent due to the basic nitrogen at position 4.[1][2] You can exploit this for purification without chromatography.[1][2]

| pH Environment | Species Form | Solubility Profile |

| Acidic (pH < 4) | Ammonium Salt (N4-H+) | High Water Solubility / Low Organic Solubility |

| Basic (pH > 9) | Free Base | Insoluble in Water / High Organic Solubility (DCM, EtOAc) |

Protocol: Acid-Base Extraction Purification

If your product is impure or oiling out, follow this "washing" protocol to remove non-basic impurities.[1][2][3]

-

Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) .

-

Extraction (Forward): Extract the organic layer with 1M HCl (3x).

-

Separation: Discard the organic layer.[1][2] Keep the Aqueous Acidic Layer .

-

Neutralization (Reverse): Cool the aqueous layer on ice.[1][2] Slowly add 10% NaOH or saturated NaHCO₃ until pH > 10.[1][2]

-

Recovery: Extract the cloudy aqueous mixture with DCM (Dichloromethane) . Dry over Na₂SO₄ and evaporate.[1][2][4]

Workflow Visualization

Figure 2: The "pH Switch" purification workflow. This method utilizes the basicity of the N4-benzyl amine to separate the product from neutral organic byproducts.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol for recrystallization? A: Yes, but with a caveat. The gem-dimethyl group hinders crystal packing.[1][2]

-

Recommendation: Use a mixture of Ethanol/Water (9:1) or EtOAc/Hexanes .[1][2]

-

Tip: If it oils out in Ethanol, seed the solution and cool very slowly to -20°C.[1]

Q2: Why is the NMR showing broad peaks in CDCl₃? A: This is likely due to ring flipping or rotamers caused by the steric clash of the 6,6-dimethyl group.[1][2][3]

-

Fix: Run the NMR at elevated temperature (50°C) or add a drop of TFA-d to protonate the amine, which often locks the conformation and sharpens the peaks.[2]

Q3: Is this compound stable in solution? A:

-

DMSO: Stable at -20°C for months.

-

Water (Basic/Neutral): Prone to slow oxidation of the benzyl position if exposed to light/air over long periods.[1][2] Store solid in the dark.

References

-

PubChem. 4-Benzylpiperazine-2,6-dione (Analogous Structure & Physicochemical Data). National Library of Medicine.[1][2] Available at: [Link][2]

-

Organic Syntheses. 1-Benzylpiperazine (General synthesis and solubility behavior of benzyl-piperazine scaffolds). Org.[1][2][4][5] Synth. 1973, Coll.[1][2] Vol. 5, p.88. Available at: [Link]

-

Khalili, F. et al. pKa Values of Some Piperazines at Different Temperatures. J. Chem. Eng.[1][2] Data 2009, 54,[6] 10. (Establishes pKa baseline for piperazine N-centers). Available at: [Link][2]

Sources

- 1. 4-Benzylpiperazine-2,6-dione | C11H12N2O2 | CID 560967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Recrystallization of Dimethyl Piperazinones

Current Status: Online Role: Senior Application Scientist Topic: Purification & Solvent Engineering for Dimethyl Piperazinone Scaffolds[1]

Executive Summary

Dimethyl piperazinones (e.g., 3,3-dimethylpiperazin-2-one, 5,5-dimethylpiperazin-2-one) are critical pharmacophores in medicinal chemistry, often serving as constrained peptidomimetics or kinase inhibitor scaffolds.[1][2] However, their purification is notoriously difficult due to high polarity , hygroscopicity , and a distinct tendency to "oil out" (undergo liquid-liquid phase separation) rather than crystallize.

This guide moves beyond generic protocols to address the specific thermodynamic behaviors of the piperazinone ring. We focus on manipulating solubility parameters and antisolvent kinetics to force an ordered lattice formation.

Module 1: Solvent System Engineering

The Challenge: Polarity Mismatch

Dimethyl piperazinones possess a dual nature: the lactam (amide) group confers high polarity and hydrogen bond accepting/donating capability, while the gem-dimethyl group introduces localized lipophilicity. Standard non-polar solvents (Hexane, Toluene) often fail to dissolve the compound, while highly polar solvents (Water, MeOH) dissolve it too well, preventing precipitation.

Recommended Solvent Systems

The following systems have been validated for piperazinone scaffolds. The choice depends on your specific impurity profile.

| System Type | Solvent Pair (Solvent / Antisolvent) | Mechanism | Best For |

| Binary Polar | Acetone / Water | Cooling crystallization | Highly polar 2-piperazinones with inorganic salt contaminants.[1] |

| Binary Organic | Ethanol / Diethyl Ether | Antisolvent crash-out | Removing non-polar organic byproducts (e.g., unreacted esters).[1] |

| Aprotic Mix | Dichloromethane / Hexane | Evaporative/Cooling | Lipophilic N-protected derivatives (e.g., N-Boc, N-Cbz).[1] |

| Reactive | Acetone / Acetic Acid | Salt Formation | Isolating the base as a crystalline acetate salt (highly recommended for oils). |

Decision Logic: Selecting Your Solvent

Do not guess. Follow this logic gate to determine the starting point for your optimization.

Figure 1: Decision matrix for selecting the initial solvent system based on physical state and impurity profile.[1]

Module 2: Troubleshooting "Oiling Out"

The Issue: You heat your mixture, it dissolves, but upon cooling, distinct droplets of liquid form at the bottom of the flask instead of crystals. The Cause: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the melting point of the solvated compound is lower than the saturation temperature of the solution.[3] The "oil" is a supersaturated liquid phase of your product, often trapping impurities.[4]

Protocol: The "Oiling Out" Rescue Workflow

Do not filter the oil! You will lose the product.

-

Re-dissolve: Reheat the mixture until the oil droplets dissolve back into a single phase.

-